3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol
Description
3-(1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol is a benzimidazole derivative characterized by a 2-chlorobenzyl substituent at the N1 position of the benzimidazole core and a propanol chain at the C2 position. The 2-chlorobenzyl group introduces electron-withdrawing effects, which may enhance binding affinity in biological systems compared to non-halogenated analogs. The propanol chain likely improves aqueous solubility, a critical factor for bioavailability .
Properties
IUPAC Name |
3-[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]propan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c18-14-7-2-1-6-13(14)12-20-16-9-4-3-8-15(16)19-17(20)10-5-11-21/h1-4,6-9,21H,5,10-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBNKLVELUVOGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with an appropriate aldehyde or acid.
Alkylation: The benzimidazole core is then alkylated with 3-chloropropanol under basic conditions to introduce the propanol side chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives (ketones or aldehydes), reduced derivatives, and substituted benzimidazole compounds with various functional groups .
Scientific Research Applications
3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol has several scientific research applications:
Biology: The compound is studied for its antimicrobial and anticancer properties.
Industry: The compound is used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-(2-chlorobenzyl)-1H-benzo[d]imidazol-2-yl)propan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The benzimidazole core can bind to the active sites of enzymes, inhibiting their activity. For instance, it may inhibit the activity of topoisomerases, which are essential for DNA replication and cell division . Additionally, the compound can induce apoptosis in cancer cells by activating pro-apoptotic proteins and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Modifications
Substitution on the Benzimidazole Nitrogen
- 3-(1-Benzyl-1H-benzimidazol-2-yl)propan-1-ol (): Replaces the 2-chlorobenzyl group with a benzyl substituent.
- 3-(1-(Naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl)propan-1-ol (): Incorporates a bulkier naphthylmethyl group, which may increase steric hindrance and reduce solubility compared to the target compound .
Functional Group Variations
- 1-(1-(2-Chlorobenzyl)-1H-benzo[d]imidazol-2-yl)ethan-1-one (12e, ): Features a ketone group instead of the propanol chain.
- 2-Amino-3-(1H-benzo[d]imidazol-1-yl)-2-methylpropan-1-ol (): Contains an amino group and a methyl branch on the propanol chain, which may alter hydrogen-bonding capacity and metabolic stability .
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
Pharmacological Insights
- Anticancer Potential: Compounds like 4c and 4k (), which combine benzimidazole with oxadiazole rings, demonstrate high drug-likeness scores, suggesting that structural hybridization (e.g., adding heterocycles) could enhance therapeutic efficacy compared to the target compound .
- Antimicrobial Activity : Derivatives with methylthio groups (e.g., 10g, ) exhibit moderate antimicrobial activity, implying that functional group modifications can tune biological activity .
Key Research Findings and Trends
Electron-Withdrawing Groups: The 2-chlorobenzyl group in the target compound likely enhances receptor binding compared to non-halogenated analogs (e.g., benzyl in ) due to increased electrophilicity .
Solubility vs. Permeability Trade-offs: Propanol chains improve solubility but may reduce membrane permeability compared to ketones or amines ().
Heterocyclic Hybrids : Integration with oxadiazole () or morpholine (compound 9, ) rings expands pharmacological profiles, though synthetic complexity increases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
